molecular formula C10H14N2O B14191493 4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline CAS No. 922142-66-3

4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline

Cat. No.: B14191493
CAS No.: 922142-66-3
M. Wt: 178.23 g/mol
InChI Key: WIUKPUPVUJONTK-UHFFFAOYSA-N
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Description

4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline typically involves the reaction of pyrrolidine with aniline derivatives under specific conditions. One common method involves the use of maleic anhydride and aromatic amines, followed by ring-opening and subsequent reactions to yield the desired product . The reaction conditions often include the use of thionyl chloride (SOCl2) and other reagents to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aniline compounds .

Mechanism of Action

The mechanism of action of 4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring’s unique structure allows it to bind to various enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modulate protein activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline stands out due to its specific combination of the pyrrolidine ring and aniline moiety, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in scientific research highlight its significance .

Properties

CAS No.

922142-66-3

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-(1-oxidopyrrolidin-1-ium-1-yl)aniline

InChI

InChI=1S/C10H14N2O/c11-9-3-5-10(6-4-9)12(13)7-1-2-8-12/h3-6H,1-2,7-8,11H2

InChI Key

WIUKPUPVUJONTK-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+](C1)(C2=CC=C(C=C2)N)[O-]

Origin of Product

United States

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